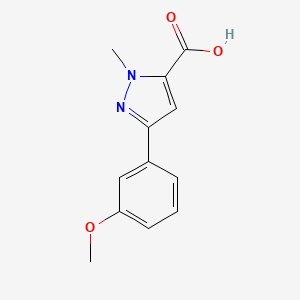

3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 890591-64-7) is a pyrazole derivative featuring a methyl group at position 1, a 3-methoxyphenyl substituent at position 3, and a carboxylic acid moiety at position 5 of the pyrazole ring .

Properties

IUPAC Name |

5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-11(12(15)16)7-10(13-14)8-4-3-5-9(6-8)17-2/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZBFNBUPOZSQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the 1,3-diketone used is 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole.

Carboxylation: The pyrazole derivative is then subjected to carboxylation to introduce the carboxylic acid group. This can be achieved using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol group, forming 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-methanol.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: 3-(3-Hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Reduction: 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-methanol.

Substitution: 3-(3-Halophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of pyrazole carboxylic acids exhibit antifungal properties. Specifically, compounds similar to 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid have shown effectiveness against various phytopathogenic fungi. A study highlighted that certain derivatives displayed superior antifungal activity compared to established fungicides like boscalid .

| Compound | Activity Against Fungi | Concentration Tested |

|---|---|---|

| This compound | Effective against Fusarium and Aspergillus species | 500 mg/L |

Insecticidal Properties

The compound has also been investigated for its insecticidal potential. In a study involving the synthesis of novel pyrazole derivatives, specific compounds demonstrated significant activity against pests such as Aphis fabae and Mythimna separata. The results indicated that modifications to the pyrazole structure could enhance insecticidal efficacy .

| Compound | Target Pest | Activity Level |

|---|---|---|

| Novel Pyrazole Derivative | Aphis fabae | Active at 500 mg/L |

Mycotoxin Reduction

The compound's ability to inhibit mycotoxin production in crops has been noted, particularly against toxins produced by Fusarium and Aspergillus species. This property is crucial for improving food safety and reducing contamination in agricultural products .

| Mycotoxin Type | Source Organism | Inhibition Efficacy |

|---|---|---|

| Aflatoxins | Aspergillus | High |

| Fumonisins | Fusarium | Moderate |

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in the development of functional materials. Its derivatives can be incorporated into polymers or coatings to impart specific properties such as increased thermal stability or enhanced mechanical strength .

Case Study 1: Antifungal Efficacy

A recent investigation focused on the synthesis of various pyrazole derivatives, including this compound, which were tested against a range of phytopathogenic fungi. The study utilized quantitative structure–activity relationship (QSAR) modeling to predict antifungal activity based on structural variations.

Case Study 2: Insect Resistance in Crops

In another study, researchers evaluated the insecticidal properties of synthesized pyrazole derivatives on crop pests. The findings revealed that specific modifications led to enhanced resistance against pests, suggesting potential applications in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations on the Pyrazole Ring

3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

- Key Differences : The tert-butyl group at position 3 introduces steric bulk and hydrophobicity, contrasting with the planar, electron-rich 3-methoxyphenyl group.

- Functional Impact : The tert-butyl substituent enhances selectivity for cysteine proteases like cathepsin L (CatL) and cathepsin Z (Cz) due to steric complementarity in enzyme binding pockets .

- Applications : Preferred in protease inhibitor scaffolds targeting Cz and CatL .

3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

- Functional Impact : Fluorine’s electron-withdrawing nature may reduce electron density on the pyrazole ring, altering reactivity and binding kinetics compared to the methoxy analog .

- Applications : Useful in fluorinated drug candidates for improved metabolic stability and bioavailability .

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic Acid (CAS: 139297-51-1)

Carboxylic Acid and Ester Derivatives

3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS: 117860-55-6)

- Key Differences : Replaces the 3-methoxyphenyl group with a methoxycarbonyl (ester) moiety.

- Functional Impact : The electron-withdrawing ester group increases the acidity of the carboxylic acid (lower pKa) and enhances lipophilicity .

- Applications : Intermediate for prodrugs or lipophilic conjugates .

3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

Aromatic and Heterocyclic Modifications

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid

- Key Differences : Diphenyl substitution at positions 1 and 3, with carboxylic acid at position 4.

- Functional Impact : Enhanced hydrophobicity reduces aqueous solubility but improves membrane permeability. The carboxylic acid’s position limits hydrogen-bonding interactions compared to position 5 .

- Applications : Studied in anti-inflammatory agents due to structural resemblance to COX inhibitors .

1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

Data Tables: Structural and Functional Comparison

Biological Activity

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1022575-47-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

Chemical Structure and Properties

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

- Structure : The compound features a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid functional group, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 1.0 | Induction of apoptosis via caspase activation |

| HepG2 (Liver) | 10.0 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 26.0 | Inhibition of cell proliferation |

In a study conducted by Wei et al., compounds similar to this pyrazole derivative exhibited growth inhibition in A549 lung cancer cells with an IC50 value of 26 µM, indicating its potential as an antitumor agent .

Anti-inflammatory Activity

The pyrazole scaffold is well-known for its anti-inflammatory properties. Compounds containing this structure have been reported to inhibit the production of inflammatory mediators.

| Model | Activity | Reference |

|---|---|---|

| Carrageenan-induced edema | ≥84.2% inhibition | Sharath et al. |

| Acetic acid-induced capillary permeability | Significant reduction | Bandgar et al. |

Studies have shown that derivatives of pyrazoles can significantly reduce inflammation in animal models, suggesting that this compound may possess similar therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound enhances caspase-3 activity, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle in cancer cells, preventing their proliferation.

- Anti-inflammatory Pathways : By inhibiting key inflammatory pathways, it reduces the production of pro-inflammatory cytokines.

Case Studies

Several research articles have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer properties against multiple cell lines, confirming their potential as effective anticancer agents .

- Molecular Modeling Studies : Molecular docking studies suggest that the compound interacts with specific protein targets involved in cancer progression and inflammation, supporting its role as a lead candidate for drug development .

Q & A

Q. What are the common synthetic routes for 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer: The synthesis typically involves two key steps: (1) cyclocondensation to form the pyrazole core and (2) hydrolysis of an ester intermediate to yield the carboxylic acid. For example, ethyl acetoacetate can react with phenylhydrazine derivatives and a methoxyphenyl substituent precursor under reflux conditions to form the pyrazole ester. Subsequent basic hydrolysis (e.g., NaOH or KOH in ethanol/water) converts the ester to the carboxylic acid . Alternative routes may use nucleophilic substitution (e.g., K₂CO₃-catalyzed reactions) to introduce the 3-methoxyphenyl group post-cyclization .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet (~δ 3.8–3.9 ppm), while the pyrazole protons exhibit characteristic splitting patterns. Carboxylic acid protons (if protonated) may appear broad at ~δ 12–14 ppm .

- IR Spectroscopy : A strong carbonyl stretch (~1680–1720 cm⁻¹) confirms the carboxylic acid group.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 232 for C₁₂H₁₂N₂O₃) and fragmentation patterns validate the structure .

- X-ray Diffraction : Crystallographic data (e.g., bond angles, dihedral angles) resolve spatial arrangements of substituents .

Q. What are the recommended purification and handling protocols for this compound?

Methodological Answer:

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity.

- Handling : Due to potential irritancy, use PPE (gloves, goggles) and avoid inhalation. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What computational methods are used to study the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactive sites .

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) to rationalize bioactivity. For example, the carboxylic acid group may form hydrogen bonds with active-site residues .

- Molecular Dynamics (MD) : Assesses conformational stability in solvent environments (e.g., water, DMSO) .

Q. How do structural modifications (e.g., substituent position) affect biological activity?

Methodological Answer:

- Comparative SAR Studies : Replacing the 3-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) or altering its position (e.g., 4-methoxyphenyl) can modulate antibacterial or anti-inflammatory activity. For instance, analogs with para-substituted methoxy groups showed enhanced biofilm inhibition in Staphylococcus aureus .

- Derivatization : Converting the carboxylic acid to amides or esters (e.g., ethyl ester) may improve membrane permeability but reduce target binding affinity .

Q. Are there contradictions in reported biological activities, and how are they resolved?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., solvent, pH) or cell-line variability. For example:

- Antibacterial Activity : Inconsistent MIC values may stem from differences in bacterial strain resistance profiles. Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀) mitigate variability .

- Cytotoxicity : Conflicting results in cancer cell lines (e.g., MCF-7 vs. HeLa) require orthogonal assays (MTT, apoptosis markers) to validate selectivity .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in pyrazole formation .

- Catalytic Optimization : Using Pd/C or zeolites enhances coupling efficiency for methoxyphenyl introduction, reducing halogenated byproducts .

- Process Monitoring : In-line FTIR or HPLC tracks intermediate conversion, enabling real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.